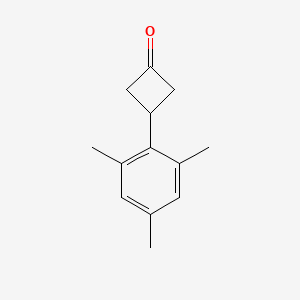
3-Mesitylcyclobutanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Mesitylcyclobutanone is an organic compound characterized by a four-membered cyclobutanone ring substituted with a mesityl group The mesityl group, derived from mesitylene, consists of a benzene ring with three methyl groups at the 1, 3, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Mesitylcyclobutanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of mesityl-substituted alkenes with ketenes or diazomethane, leading to the formation of the cyclobutanone ring. The reaction conditions often include the use of solvents like diethyl ether and catalysts such as lithium or other metal catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Mesitylcyclobutanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyclobutanone ring to cyclobutanol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the mesityl group or the cyclobutanone ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions include substituted cyclobutanones, cyclobutanols, and various mesityl-substituted derivatives .
Scientific Research Applications
3-Mesitylcyclobutanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms involving strained ring systems.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 3-Mesitylcyclobutanone exerts its effects involves interactions with various molecular targets. The mesityl group can engage in π-π interactions with aromatic residues in proteins, while the cyclobutanone ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with nucleophiles in biological systems, potentially modulating enzyme activity and signaling pathways .
Comparison with Similar Compounds
Cyclobutanone: The simplest cyclobutanone, lacking the mesityl group.
3-Methylcyclobutanone: A similar compound with a methyl group instead of a mesityl group.
Cyclopentanone: A five-membered ring ketone with different reactivity and properties.
Uniqueness: 3-Mesitylcyclobutanone is unique due to the presence of the mesityl group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specialized applications .
Properties
Molecular Formula |
C13H16O |
|---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
3-(2,4,6-trimethylphenyl)cyclobutan-1-one |
InChI |
InChI=1S/C13H16O/c1-8-4-9(2)13(10(3)5-8)11-6-12(14)7-11/h4-5,11H,6-7H2,1-3H3 |
InChI Key |
LHBAYJMWYNLFGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2CC(=O)C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Methoxy-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one](/img/structure/B13696089.png)
![N-[2-(4,4-Difluoro-1-piperidyl)-6-methyl-4-pyrimidinyl]-4-iodo-2-(6-azaspiro[2.5]octan-6-yl)benzamide](/img/structure/B13696090.png)
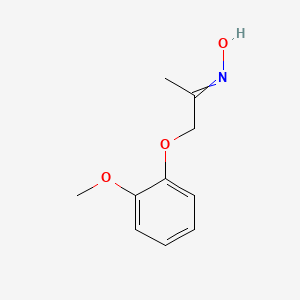

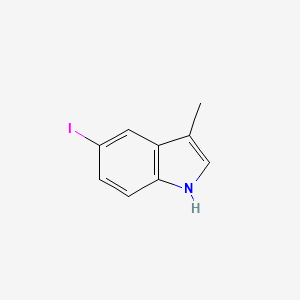

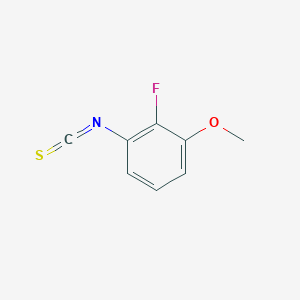


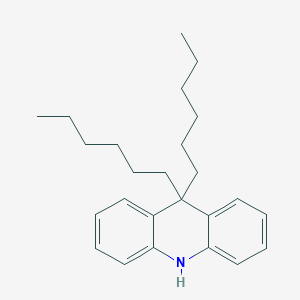
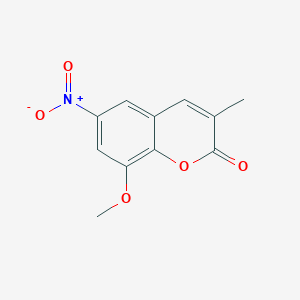
![5,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13696161.png)
